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molecular formula C11H15N5 B8500600 1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine

1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine

Cat. No. B8500600
M. Wt: 217.27 g/mol
InChI Key: UWDIYEHBSOYRNV-UHFFFAOYSA-N
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Patent
US06821967B2

Procedure details

A solution of 2.74 g (8.63 mmol) of tert.butyl 4-(3-methyl-3H-imidazo[4,5]pyridin-2-yl)-piperazin-1-carboxylate and 3.5 ml of trifluoroacetic acid in 50 ml of dichloromethane is stirred for 14 hours while refluxing. Dilute sodium carbonate is added cautiously, the organic phase is separated off and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over sodium sulphate.
Name
tert.butyl 4-(3-methyl-3H-imidazo[4,5]pyridin-2-yl)-piperazin-1-carboxylate
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[N:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.FC(F)(F)C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[N:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
tert.butyl 4-(3-methyl-3H-imidazo[4,5]pyridin-2-yl)-piperazin-1-carboxylate
Quantity
2.74 g
Type
reactant
Smiles
CN1C(=NC=2C=CC=NC21)N2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=2C=CC=NC21)N2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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